molecular formula C12H9F3N2O B5812843 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B5812843
M. Wt: 254.21 g/mol
InChI Key: YVPTYIIHLFPZDT-UHFFFAOYSA-N
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Description

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 2-position, a phenyl group at the 4-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Substituents: The methoxy, phenyl, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-phenylpyrimidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-phenyl-6-(trifluoromethyl)pyrimidine: Lacks the methoxy group, which can affect its reactivity and applications.

    2-methoxy-6-(trifluoromethyl)pyrimidine: Lacks the phenyl group, leading to different physical and chemical characteristics.

Uniqueness

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of all three substituents (methoxy, phenyl, and trifluoromethyl) on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPTYIIHLFPZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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